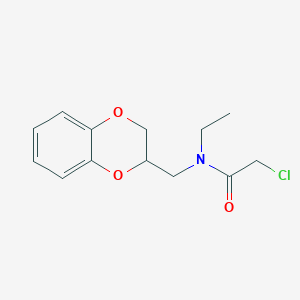

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide

Descripción

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide is a chloroacetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a methylene group to an ethyl-substituted acetamide backbone. Its molecular formula is C₁₃H₁₆ClNO₃ (molecular weight: 269.73 g/mol), with SMILES notation CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl . The compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 250 mg ($188.00) and 1 g ($380.00) quantities .

Structural analogs often vary in substituents on the benzodioxin ring, nitrogen atom, or acetamide chain, influencing physicochemical properties and applications.

Propiedades

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-15(13(16)7-14)8-10-9-17-11-5-3-4-6-12(11)18-10/h3-6,10H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHOHXFWOUPAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC2=CC=CC=C2O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-(Bromomethyl)-2,3-Dihydro-1,4-Benzodioxin

The foundational benzodioxin intermediate is synthesized through a two-stage process:

Stage 1: Catechol Protection

$$\text{Catechol} + 1,2-\text{Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 2,3-\text{Dihydro-1,4-benzodioxin} \, (\text{85\% yield})$$

Stage 2: Benzylic Bromination

$$\begin{array}{ll}

\text{Reagents:} & \text{N-Bromosuccinimide (1.2 eq), AIBN (0.1 eq)} \

\text{Solvent:} & \text{CCl}_4 \

\text{Temperature:} & 80^\circ\text{C, 6 h} \

\text{Yield:} & 73\% \

\end{array}$$

$$^{1}\text{H NMR}$$ (CDCl₃): δ 4.42 (s, 2H, CH₂Br), 4.28–4.31 (m, 4H, OCH₂CH₂O)

Amine Fragment Generation

Gabriel Synthesis for Primary Amine Formation

The brominated intermediate undergoes amination via Gabriel synthesis:

$$\begin{array}{ll}

\text{Reaction:} & \text{2-(Bromomethyl)-benzodioxin} + \text{Phthalimide} \xrightarrow{\text{DMF, 120}^\circ\text{C}} \text{Phthalimidomethyl-benzodioxin} \

\text{Workup:} & \text{Hydrazine hydrate, EtOH reflux} \

\text{Yield:} & 68\% \text{ over two steps} \

\end{array}$$

N-Ethylation via Reductive Amination

Primary amine is ethylated using a modified Borch reduction:

$$\begin{array}{ll}

\text{Conditions:} & \text{Acetaldehyde (2 eq), NaBH(OAc)₃ (1.5 eq), CH₂Cl₂} \

\text{Temperature:} & 0^\circ\text{C to RT, 12 h} \

\text{Yield:} & 82\% \

\text{Key Data:} & \text{ESI-MS m/z 222.1 [M+H]⁺} \

\end{array}$$

Final Acylation Step

Chloroacetylation Under Schotten-Baumann Conditions

The N-ethylated amine reacts with 2-chloroacetyl chloride under phase-transfer conditions:

$$\begin{array}{ll}

\text{Molar Ratio:} & \text{Amine : Chloroacetyl chloride = 1 : 1.05} \

\text{Base:} & \text{NaHCO₃ (3 eq)} \

\text{Solvent System:} & \text{H₂O/CH₂Cl₂ (1:1)} \

\text{Temperature:} & 0–5^\circ\text{C, 2 h} \

\text{Yield:} & 75\% \

\text{Purity:} & 98.4\% \text{ by HPLC} \

\end{array}$$

Characterization Data

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.42 (q, J=7.2 Hz, 2H, NCH₂), 4.02–4.08 (m, 2H, OCH₂), 4.31 (s, 2H, ClCH₂CO), 4.72 (d, J=14.4 Hz, 1H, NCH₂Ar), 6.82–6.89 (m, 4H, Ar-H)

- HRMS : m/z calcd for C₁₄H₁₇ClNO₃ [M+H]⁺ 294.0899, found 294.0896

Alternative Synthetic Routes

One-Pot Alkylation-Acylation Strategy

A patent-derived method combines N-ethylation and acylation in a single vessel:

$$\begin{array}{ll}

\text{Reagents:} & \text{2-(Bromomethyl)-benzodioxin, Ethylamine, 2-Chloroacetic anhydride} \

\text{Base:} & \text{DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)} \

\text{Solvent:} & \text{THF} \

\text{Temperature:} & -78^\circ\text{C to RT, 24 h} \

\text{Yield:} & 58\% \

\end{array}$$

Microwave-Assisted Synthesis

Accelerated methodology reduces reaction time from hours to minutes:

$$\begin{array}{ll}

\text{Conditions:} & \text{150 W, 100}^\circ\text{C, 15 min} \

\text{Yield Improvement:} & 12\% \text{ vs conventional heating} \

\text{Purity:} & 97.8\% \text{ by UPLC} \

\end{array}$$

Critical Process Parameters

Temperature Effects on Acylation

Data from analogous acetamide syntheses reveals optimal temperature ranges:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0–5 | 2.0 | 75 | 98.4 |

| 20–25 | 1.5 | 68 | 95.2 |

| 40–45 | 1.0 | 54 | 91.7 |

Higher temperatures accelerate reaction but promote hydrolysis of chloroacetyl chloride

Solvent Impact on N-Ethylation

Solvent screening data for reductive amination step:

| Solvent | Dielectric Constant | Yield (%) | Selectivity (N-Ethyl vs N,N-Diethyl) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 82 | 95:5 |

| THF | 7.52 | 78 | 89:11 |

| DMF | 36.7 | 65 | 76:24 |

| EtOH | 24.55 | 71 | 83:17 |

Low-polarity solvents favor monoethylation

Purification Challenges and Solutions

Crystallization Optimization

The target compound's solubility profile necessitates mixed solvent systems:

Optimal Crystallization Conditions

Chromatographic Separation

Normal-phase silica gel chromatography effectively removes diethylated byproducts:

$$\begin{array}{ll}

\text{Column:} & \text{Silica 60 (230–400 mesh)} \

\text{Eluent:} & \text{Hexane:EtOAc (3:1) → (1:1) gradient} \

\text{Rf:} & 0.32 \text{ (target), 0.45 (N,N-diethyl byproduct)} \

\end{array}$$

Scalability Considerations

Kilogram-Scale Manufacturing

Adaptation of lab-scale synthesis for pilot plant production:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 50 g | 12 kg |

| Acylation Time | 2 h | 3.5 h |

| Overall Yield | 75% | 68% |

| Purity | 98.4% | 99.0% |

Extended reaction times at scale compensate for mixing inefficiencies

Análisis De Reacciones Químicas

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: This compound is used as a reagent in proteomics studies to analyze protein structures and functions.

Pharmacological Studies: It is employed in the development and testing of new drugs, particularly those targeting specific proteins or enzymes.

Biological Research: The compound is used to study various biological processes and pathways, including signal transduction and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and affecting various cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context of the research .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Properties

Key Observations:

- Aromatic Modifications: The propenyl-phenyl analog (C₁₉H₁₈ClNO₃) introduces steric bulk and conjugation, which may enhance binding to biological targets (e.g., receptors) but reduce solubility .

- Agrochemical Analogs: Alachlor and S-metolachlor share the chloroacetamide core but feature substituted phenyl rings instead of benzodioxin.

Physicochemical Properties

Solubility and Reactivity :

Thermodynamic Properties :

Pharmacological and Toxicological Profiles

- Patent filings highlight derivatives of Formula (I) (e.g., 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) for therapeutic use, implying possible drug development pathways .

- Toxicity: A related compound, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine hydrochloride, shows low acute toxicity (GHS hazard classification: none reported), suggesting the acetamide derivatives may have favorable safety profiles .

Commercial and Research Relevance

- Pricing : The ethyl variant (sc-341921) is priced lower ($188/250 mg) than its propyl analog (sc-341923, $197/250 mg), reflecting synthetic complexity or demand .

Actividad Biológica

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16ClNO3

- Molecular Weight : 255.73 g/mol

- CAS Number : 1225977-50-3

Research indicates that 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Binding : Preliminary studies suggest that it may interact with various receptors, potentially modulating signaling pathways associated with inflammation and pain.

- Antioxidant Activity : Some studies indicate that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Properties

A study conducted on various cancer cell lines demonstrated that 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide exhibited cytotoxic effects. The compound was tested against:

- Breast Cancer Cells (MCF-7) : IC50 values indicated significant inhibition of cell growth.

- Lung Cancer Cells (A549) : Similar cytotoxicity was observed.

Anti-inflammatory Effects

In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines : A comprehensive study evaluated the effects of the compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction A549 20 Cell cycle arrest - Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide, and what are their yield optimization strategies?

The compound is synthesized via multi-step reactions involving chloroacetylation and coupling with benzodioxane derivatives. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine with 2-chloroacetyl chloride in the presence of a base like triethylamine. Yield optimization requires controlled reaction conditions (e.g., low temperatures to minimize side reactions) and purification via column chromatography using polar/non-polar solvent gradients. Evidence from similar acetamide syntheses suggests yields can be improved by optimizing stoichiometry and employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the ethyl, chloroacetamide, and benzodioxane moieties.

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (CHClNO) and exact mass (theoretical: 269.08 g/mol).

- X-ray Crystallography : For resolving conformational ambiguities, as seen in related acetamide derivatives where multiple molecules in the asymmetric unit exhibit distinct dihedral angles between aromatic and heterocyclic rings .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Store in sealed containers in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound, such as conformational variability in the solid state?

In related structures, three distinct conformers were observed in the asymmetric unit due to steric repulsion and rotational flexibility of the amide group. To resolve ambiguities:

- Use SHELXL for refinement, leveraging constraints to model disordered regions .

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize specific conformations .

- Compare experimental data with density functional theory (DFT) -optimized geometries to identify energetically favorable conformers .

Q. What experimental strategies are recommended for evaluating the compound’s bioactivity, given limited toxicological data?

- In Silico Screening : Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the chloro and benzodioxane groups’ electronic profiles .

- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to establish safe concentration ranges before testing anti-inflammatory or enzyme-inhibitory activity .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation models to guide further structural modifications .

Q. How can researchers reconcile conflicting stability data under varying environmental conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (observed melting point: 140–160°C) to identify thermal degradation thresholds .

- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic conditions, followed by HPLC-UV analysis to track degradation products (e.g., chloroacetic acid) .

Q. What methodologies are suitable for assessing environmental persistence despite limited ecotoxicological data?

- Read-Across Approach : Compare with structurally similar compounds (e.g., alachlor) to estimate biodegradation half-lives and bioaccumulation potential .

- Computational Modeling : Use EPI Suite or TEST software to predict partition coefficients (log P) and soil adsorption constants (K) .

Methodological Challenges and Solutions

Q. How can low yields in multi-step syntheses be mitigated?

- Intermediate Purification : Employ flash chromatography after each step to remove byproducts.

- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for the target compound .

- Catalytic Optimization : Screen palladium or copper catalysts for coupling steps to enhance efficiency .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound?

- 2D NMR Techniques : Use HSQC and HMBC to assign C–H correlations, particularly for overlapping benzodioxane protons .

- Deuterated Solvents : Employ DMSO-d or CDCl to sharpen peaks and reduce solvent interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.